Structural and Electronic Differentiation: 4-Fluorophenyl vs. Unsubstituted Phenyl 8-Oxooctanoate Esters
The target compound, Ethyl 8-(4-fluorophenyl)-8-oxooctanoate, differs from its closest commercially documented analog, Ethyl 8-oxo-8-phenyloctanoate (CAS 103187-95-7), by the presence of a para-fluoro substituent on the terminal aryl ketone. This substitution yields a molecular weight difference of +18 g/mol (280.33 vs. 262.34 g/mol) and a molecular formula difference of F vs. H (C16H21FO3 vs. C16H22O3). The electronic consequence of this substitution is a measurable inductive withdrawal that polarizes the γ-keto group, as evidenced by differential NMR chemical shifts in analogous fluoroaryl ketones (δ C=O typically shifts downfield by 1–3 ppm relative to unsubstituted phenyl ketones) . While direct IC50 data for this exact ester are not publicly available, class-level SAR from structurally homologous suberoyl-based HDAC inhibitors demonstrates that 4-fluoro substitution on the aryl capping group alters isoform selectivity profiles and can enhance inhibitory potency against HDAC3 by 2- to 5-fold relative to the unsubstituted phenyl counterpart, with IC50 shifts from micromolar to sub-micromolar ranges observed in enzyme inhibition assays [1].
| Evidence Dimension | Molecular weight and electronic inductive effect (Hammett σp) |
|---|---|
| Target Compound Data | MW = 280.33 g/mol; σp = +0.06 (F substituent) |
| Comparator Or Baseline | Ethyl 8-oxo-8-phenyloctanoate (CAS 103187-95-7); MW = 262.34 g/mol; σp = 0.00 (H substituent) |
| Quantified Difference | ΔMW = +18 g/mol; Δσp = +0.06 (inductive withdrawal) |
| Conditions | Calculated molecular weight based on atomic composition; electronic parameter derived from literature Hammett constants |
Why This Matters
The 18 g/mol mass difference enables unambiguous analytical verification via LC-MS, while the electronic differentiation supports distinct SAR trajectories for target engagement in enzyme inhibition assays.
- [1] Woo, S.H.; et al. (2002). Structurally simple trichostatin A-like straight chain hydroxamates as potent histone deacetylase inhibitors. Journal of Medicinal Chemistry, 45(13), 2877-2885. View Source
